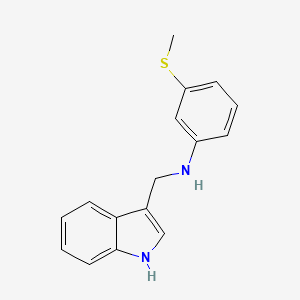

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Description

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-3-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-9,11,17-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGSZPJFIQIRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole-3-carbaldehyde Derivatives

Indole-3-carbaldehyde derivatives are commonly prepared by formylation of indole at the 3-position. For example, treatment of indole derivatives with phosphorus oxychloride in dimethylformamide (DMF) generates indole-3-formaldehyde intermediates. Subsequent methylation can modify the indole nitrogen if needed.

3-(Methylthio)aniline

The 3-(methylthio)aniline component can be synthesized or procured as a substituted aniline bearing a methylthio group at the meta position. This substituent is crucial for the biological activity and chemical reactivity of the final compound.

Coupling Method: Reductive Amination

A widely adopted method for preparing this compound is reductive amination:

Step 1: Imine Formation

The indole-3-carbaldehyde derivative reacts with 3-(methylthio)aniline in the presence of acetic acid to form an imine intermediate. This step typically occurs under mild heating conditions to facilitate condensation.Step 2: Reduction of Imine

The imine is then reduced using sodium borohydride (NaBH4) in methanol to yield the secondary amine product, this compound.

This method is favored due to its mild conditions, good yields, and straightforward purification.

Alternative Synthetic Routes

Desulfitative Displacement

Research has demonstrated the synthesis of indole derivatives via desulfitative displacement reactions involving α-oxoketene dithioacetals and various aniline derivatives. This method involves:

- Preparation of α-oxoketene dithioacetals as reactive intermediates.

- Reaction with substituted anilines (including methylthio-substituted) under catalyst-free conditions.

- The reaction proceeds rapidly with easy workup and moderate to good yields.

This approach provides an efficient alternative to traditional reductive amination, especially for synthesizing structurally related indole derivatives with methylthio substitution.

Reaction Conditions and Characterization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Indole formylation | Phosphorus oxychloride, DMF | Generates indole-3-carbaldehyde |

| Imine formation | 3-(methylthio)aniline, acetic acid | Mild heating to facilitate condensation |

| Imine reduction | Sodium borohydride, methanol | Reduces imine to secondary amine |

| Desulfitative displacement | α-Oxoketene dithioacetals, anilines | Catalyst-free, rapid reaction, moderate yield |

Characterization of the final compound and intermediates is performed using:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm structural integrity.

- Infrared Spectroscopy (IR) : Functional group analysis.

- Mass Spectrometry (ESI-MS) : Molecular weight confirmation.

- Thin-Layer Chromatography (TLC) : Reaction monitoring and purity assessment.

Summary of Research Findings

- The reductive amination approach is well-established and provides good yields with straightforward purification.

- Desulfitative displacement offers a catalyst-free, rapid synthesis alternative with moderate to good yields and high purity, expanding synthetic versatility.

- Both methods allow for structural modifications on the indole or aniline moieties to tune biological activity.

- The choice of method depends on available starting materials, desired substitution patterns, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

- N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in synthetic chemistry.

2. Coordination Chemistry

- The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties that are valuable in catalysis and material science.

| Application | Description |

|---|---|

| Building Block | Used to synthesize complex organic compounds |

| Ligand | Forms complexes with metals for catalytic applications |

Biological Applications

1. Antimicrobial Activity

- Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, highlighting its potential in treating infections.

2. Anticancer Properties

- The compound has been studied for its anticancer activity, particularly against human tumor cell lines. In vitro assays have demonstrated significant cell growth inhibition, suggesting its potential as a therapeutic agent in cancer treatment.

3. Anti-inflammatory Effects

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

| Biological Activity | Evidence |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Significant growth inhibition in tumor cell lines |

| Anti-inflammatory | Potential benefits in inflammatory conditions |

Medical Applications

1. Therapeutic Agent Development

- This compound is under investigation as a therapeutic agent for various diseases due to its biological activity profile. Its interaction with specific molecular targets may lead to the development of new medications.

2. Drug Design

- The compound's structural features are being explored for drug design, particularly in creating molecules that can effectively interact with biological targets involved in disease pathways.

Industrial Applications

1. Material Science

- In the field of material science, this compound is utilized in developing organic semiconductors and dyes due to its unique electronic properties.

2. Organic Electronics

- Its application in organic electronics is being researched, particularly for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

| Industrial Application | Details |

|---|---|

| Material Science | Used in organic semiconductors and dyes |

| Organic Electronics | Potential applications in OLEDs and solar cells |

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as a new antibacterial agent.

Case Study 2: Anticancer Efficacy

In vitro tests conducted by the National Cancer Institute revealed that the compound inhibited the growth of several cancer cell lines with IC50 values indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Bisindolylmethane Schiff Base Derivatives

Compounds such as (E)-4-(di(1H-Indol-3-yl)methyl)-N-(4-fluorobenzylidene)aniline (20) and (E)-4-(di(1H-Indol-3-yl)methyl)-N-(3-chlorobenzylidene)aniline (22) () share the bisindolylmethane core but differ in substituents on the benzylidene group. Key differences include:

- Molecular Weight : The target compound (C₁₇H₁₇N₂S, ~297.4 g/mol) is smaller than these derivatives (e.g., C₃₀H₂₂ClN₃, ~458.95 g/mol) due to the absence of a second indole and halogen substituents.

- Spectral Data : The IR spectra of Schiff bases show characteristic C=N stretches (~1600 cm⁻¹), absent in the target compound, which instead displays S-Me vibrations (~650 cm⁻¹) .

Table 1: Comparison with Bisindolylmethane Derivatives

Thiophene-Containing Indole Derivatives

Compounds like 3,3′-((3-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) (4c) () incorporate thiophene rings instead of the methylthio group. Notable contrasts include:

- Bioactivity : Thiophene derivatives (e.g., 4c ) are evaluated as anticancer agents, whereas the target compound’s biological activity is uncharacterized in the provided evidence .

- Synthesis : The target compound may be synthesized via alkylation of 3-(methylthio)aniline with indole derivatives, while thiophene analogs require SSA-catalyzed condensation .

Table 2: Thiophene vs. Methylthio Substituents

Schiff Base and Positional Isomers

- SN-((1H-Indol-3-yl)methylene)-4-methyl bromoaniline (3a) (): This Schiff base replaces the methylthio group with a brominated methyl substituent.

- N-(4-(1H-Indol-1-yl)phenyl)-3-(methylthio)aniline (3c) (): A positional isomer with the indole attached to the phenyl ring’s nitrogen rather than the aniline’s nitrogen. This structural variation likely alters electronic properties and receptor interactions .

Simplified Indole-Aniline Derivatives

2-((1H-Indol-3-yl)methyl)aniline (3g) () lacks the methylthio group, resulting in a lower molecular weight (223.12 g/mol) and altered solubility. Its NMR spectrum shows distinct aromatic proton shifts (δ 6.59–7.53 ppm) compared to the target compound’s methylthio-influenced shifts .

Biological Activity

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. The compound features an indole core, a structure known for its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Indole Core : A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

- Methylthio Group : Enhances lipophilicity, potentially improving cellular permeability.

- Aniline Moiety : Contributes to hydrogen bonding capabilities, facilitating interactions with biological molecules.

This compound exerts its biological effects through specific molecular interactions. The indole core interacts with various enzymes and receptors, modulating their activity. The methylthio group may enhance the compound's ability to cross cell membranes, while the aniline portion can engage in hydrogen bonding with target biomolecules.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.20 μg/mL |

| Escherichia coli | 0.78 μg/mL |

| Salmonella enterica | 0.097 μg/mL |

These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer therapeutic.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various indole derivatives, this compound was found to induce apoptosis in cancer cells at concentrations as low as 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 49.85 |

| MCF7 (Breast cancer) | 26.00 |

These results suggest that the compound may be effective in targeting specific cancer types and warrant further investigation into its mechanisms of action and therapeutic potential .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. Indole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous indole-containing amines are prepared using indole derivatives and substituted anilines under acidic or catalytic conditions. Flash chromatography (e.g., cyclohexane/EtOAc 8:2) is commonly used for purification, yielding ~56% for structurally related compounds . Optimization may involve adjusting solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), or temperature control to suppress side reactions like over-alkylation.

Q. How is this compound characterized using spectroscopic techniques?

- Analytical Workflow :

- 1H/13C NMR : Key peaks include indole NH (~10.05 ppm, br s), methylthio (-SCH3) at ~2.5 ppm, and aromatic protons (6.5–7.5 ppm). Substituent effects on chemical shifts (e.g., electron-withdrawing groups) should be analyzed .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. For C16H17N2S, expected m/z = 285.1165 .

- IR : Detect N-H stretches (~3400 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .

Q. What are common discrepancies in melting point or spectral data for this compound, and how should they be addressed?

- Data Interpretation : Melting points for related indole-aniline hybrids range widely (e.g., 360°C to 610°C), influenced by crystallinity and substituent polarity . Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to verify thermal behavior and recrystallize from toluene/hexane for uniformity.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio group in cross-coupling or oxidation reactions?

- Mechanistic Analysis : The -SCH3 group can act as a directing group in C-H activation or undergo oxidation to sulfoxide/sulfone derivatives. Computational studies (DFT) predict electrophilic aromatic substitution at the para position of the methylthio-aniline moiety due to electron donation from sulfur . Experimental validation via kinetic isotope effects (KIE) or trapping intermediates (e.g., with TEMPO) is recommended.

Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?

- Biological Evaluation : The indole scaffold is known for kinase inhibition or antimicrobial activity. Perform in vitro assays like:

- MTT Assay : Cytotoxicity against cancer cell lines (e.g., HeLa).

- MIC Testing : Antibacterial activity (e.g., S. aureus).

- Docking Studies : Target indole-binding proteins (e.g., tryptophan synthase) using AutoDock Vina .

Q. What strategies mitigate stability issues during storage or under reactive conditions?

- Stability Protocols :

- Light Sensitivity : Store in amber vials at –20°C under inert atmosphere (N2/Ar) .

- Hydrolytic Degradation : Avoid aqueous buffers at pH >8, where the methylthio group may hydrolyze to -SH. Monitor via LC-MS over 72-hour stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.